molecular formula C17H15ClN2O3S B12194081 4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

Cat. No.: B12194081
M. Wt: 362.8 g/mol
InChI Key: NYNWMSVASNGDNF-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with a chloro group, a methoxy group, and a sulfonyl group linked to a 4-methyl-2-phenylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for EAS and sulfonylation steps, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with new functional groups replacing the chloro group.

    Oxidation: Products with carbonyl groups replacing methoxy groups.

    Reduction: Reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is unique due to the presence of the imidazole moiety linked via a sulfonyl group, which imparts distinct chemical and biological properties compared to other similar benzene derivatives.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole

InChI

InChI=1S/C17H15ClN2O3S/c1-12-11-20(17(19-12)13-6-4-3-5-7-13)24(21,22)16-10-14(18)8-9-15(16)23-2/h3-11H,1-2H3

InChI Key

NYNWMSVASNGDNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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